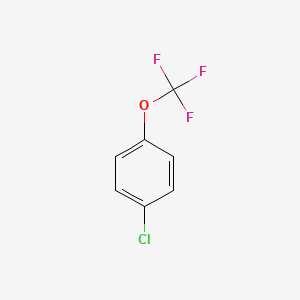

1-Chloro-4-(trifluoromethoxy)benzene

Descripción

Significance of Aryl Trifluoromethoxy Moieties in Molecular Design

The trifluoromethoxy (-OCF₃) group, in particular, has garnered considerable attention as a "super-methyl" or "magic" group in medicinal chemistry and molecular design. researchgate.net Its strong electron-withdrawing nature and high lipophilicity significantly impact a molecule's properties. mdpi.com The trifluoromethoxy group can enhance metabolic stability by blocking potential sites of oxidation, a crucial factor in drug development. researchgate.netmdpi.com Furthermore, its steric and electronic properties can lead to improved binding affinity and selectivity for biological targets. researchgate.netmdpi.com The ability of the trifluoromethoxy group to modulate a compound's lipophilicity and permeability is a key strategy for optimizing pharmacokinetic profiles. researchgate.netmdpi.com

Research Context of 1-Chloro-4-(trifluoromethoxy)benzene within Fluorinated Organic Chemistry

This compound is a prominent example of a halogenated aryl ether that serves as a valuable building block in fluorinated organic chemistry. cymitquimica.com Its structure, featuring both a chloro and a trifluoromethoxy substituent on a benzene (B151609) ring, provides two distinct reaction sites for further chemical transformations. cymitquimica.com This dual functionality makes it a versatile intermediate for the synthesis of more complex molecules with desired properties. Research in this area often focuses on leveraging the unique reactivity of the C-Cl bond and the influence of the trifluoromethoxy group on the aromatic ring's chemistry.

Evolution of Research on Halogenated Trifluoromethoxybenzenes

The study of halogenated trifluoromethoxybenzenes has evolved significantly over the years. Early research focused on the development of synthetic methods to introduce the trifluoromethoxy group onto aromatic rings. nih.gov One of the pioneering methods involved the reaction of phenols with carbon tetrachloride and hydrogen fluoride (B91410). acs.org Subsequent advancements have led to more efficient and scalable processes. google.com More recently, research has shifted towards exploring the reactivity of these compounds in various chemical reactions, such as cross-coupling and nucleophilic substitution, to synthesize novel and functional molecules for diverse applications. acs.org The increasing number of patents and research articles highlights the growing importance of this class of compounds in both academic and industrial research. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELFZOLQRDPBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196721 | |

| Record name | 1-Chloro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-81-4 | |

| Record name | 1-Chloro-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(trifluoromethoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-4-(trifluoromethoxy)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UBA2QE3RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of 1 Chloro 4 Trifluoromethoxy Benzene

1-Chloro-4-(trifluoromethoxy)benzene is a colorless to pale yellow liquid or solid with a distinct aromatic odor. cymitquimica.comosha.gov Its physical and chemical properties are largely dictated by the presence of the chlorine atom and the trifluoromethoxy group on the benzene (B151609) ring.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄ClF₃O |

| Molecular Weight | 196.55 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Approximately 142-144 °C |

| Melting Point | Approximately -16 °C |

| Density | Approximately 1.36 g/mL |

| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones; low solubility in water. cymitquimica.com |

| CAS Number | 461-81-4 |

Data sourced from multiple chemical suppliers and databases.

Reaction Mechanisms and Chemical Transformations of 1 Chloro 4 Trifluoromethoxy Benzene

Mechanistic Studies of Aromatic Functionalization

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the 1-chloro-4-(trifluoromethoxy)benzene ring is generally disfavored due to the deactivating nature of both the chloro and trifluoromethoxy groups. libretexts.org However, under forcing conditions, such reactions can occur. The regioselectivity of the substitution is determined by the directing effects of the existing substituents.

Directing Effects : The chlorine atom, despite being deactivating, is an ortho, para-director because the resonance stabilization it provides to the arenium ion intermediate outweighs its inductive withdrawal in determining the position of attack. youtube.com Conversely, the trifluoromethoxy group is strongly deactivating and considered a meta-director. libretexts.org Its powerful inductive effect (-I) is the dominant factor, destabilizing any adjacent positive charge that would form in an ortho or para attack.

Combined Influence and Regioselectivity : In this compound, these effects combine to direct incoming electrophiles to the positions ortho to the chlorine atom (C2 and C6), which are simultaneously meta to the trifluoromethoxy group. This makes the C2 (and C6) position the most likely site for electrophilic attack. For example, the nitration of this compound yields 1-chloro-2-nitro-4-(trifluoromethoxy)benzene. nih.govsigmaaldrich.com

| Reaction Type | Reagents | Major Product |

| Nitration | HNO₃ / H₂SO₄ | 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene nih.govsigmaaldrich.com |

Nucleophilic Substitution at the Chlorine Center

The chlorine atom of this compound can be displaced by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This reaction is significantly facilitated by the presence of the strongly electron-withdrawing trifluoromethoxy group in the para position. cymitquimica.com

| Nucleophile | Conditions | Product Type |

| Alkoxides (e.g., RO⁻) | Heat | Aryl ether |

| Amines (e.g., RNH₂) | Heat, Base | Aryl amine |

| Thiolates (e.g., RS⁻) | Base | Aryl thioether |

Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is renowned for its exceptional chemical and metabolic stability. mdpi.comnih.gov This stability arises from the high bond dissociation energy of the carbon-fluorine bonds. mdpi.com Consequently, the -OCF3 group is generally inert to a wide range of reaction conditions, including strong acids and bases, and does not typically participate directly in chemical transformations. rsc.org

While the cleavage of standard aryl alkyl ethers by strong acids like HBr or HI is a common reaction, the Ar–OCF3 bond is highly resistant to such cleavage. libretexts.org Similarly, while some activated trifluoromethyl groups can be hydrolyzed to carboxylic acids under harsh basic conditions, the trifluoromethoxy group does not undergo this transformation. Its primary role in the reactivity of this compound is to electronically influence the reactivity of the aromatic ring and the chlorine substituent.

Directed Ortho-Metalation and Related Reactivity

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The reaction involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). uwindsor.cabaranlab.org The DMG coordinates to the lithium, directing the base to abstract a nearby proton. wikipedia.org

For this compound, both the chloro and trifluoromethoxy groups can function as DMGs. However, their directing abilities differ. Oxygen-containing groups are generally effective DMGs, and while the -OCF3 group's directing ability is weaker than that of a methoxy (B1213986) group due to its electron-withdrawing nature, it can still direct metalation. Halogens like chlorine are weaker DMGs. semanticscholar.org In cases with competing DMGs, the stronger group typically controls the site of lithiation. harvard.edu For this molecule, lithiation is expected to occur preferentially at the C3 position, which is ortho to the trifluoromethoxy group. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent at this position.

Cross-Coupling Reactions Involving the Halogen Moiety

The chlorine atom in this compound serves as an effective handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, but advances in catalyst systems, particularly the development of specialized phosphine (B1218219) ligands, have enabled their efficient use.

Buchwald-Hartwig Amination : This reaction couples the aryl chloride with a primary or secondary amine to form a new C–N bond. wikipedia.org The process typically uses a palladium catalyst, a bulky electron-rich phosphine ligand (such as X-Phos), and a strong base like sodium tert-butoxide. libretexts.orgnih.gov

Sonogashira Coupling : This reaction forms a C–C bond between the aryl chloride and a terminal alkyne. wikipedia.org It is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org

Suzuki-Miyaura Coupling : This involves the reaction with an organoboron compound, such as a boronic acid or ester, to form a new C–C biaryl linkage. This is one of the most widely used cross-coupling methods.

The table below summarizes representative cross-coupling reactions for aryl chlorides, which are applicable to this compound.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(OAc)₂ or Pd₂(dba)₃ + Ligand (e.g., X-Phos, RuPhos) | NaOt-Bu, KOt-Bu, Cs₂CO₃ | 4-(Trifluoromethoxy)aniline derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI | Amine (e.g., Et₃N, i-Pr₂NH) | 4-(Trifluoromethoxy)phenylacetylene derivative |

| Suzuki-Miyaura Coupling | Boronic Acid (RB(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand | Na₂CO₃, K₃PO₄, CsF | 4-(Trifluoromethoxy)biphenyl derivative |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂ + Ligand (e.g., PPh₃) | Et₃N, K₂CO₃ | 4-(Trifluoromethoxy)styrene derivative |

| Stille Coupling | Organostannane (RSnBu₃) | Pd(PPh₃)₄ | None (or additive like LiCl) | Substituted 4-(trifluoromethoxy)benzene |

Reduction and Oxidation Chemistry of this compound

Reduction : The most common reduction reaction for this compound is the selective removal of the chlorine atom, a process known as hydrodechlorination. This can be achieved through catalytic hydrogenation, typically using a palladium on carbon catalyst (Pd/C) with hydrogen gas or a hydrogen transfer reagent like ammonium (B1175870) formate. This reaction yields 1-(trifluoromethoxy)benzene. The trifluoromethoxy group is highly stable and generally not susceptible to reduction under these conditions.

Oxidation : The benzene ring of this compound is highly electron-deficient due to the strong withdrawing effects of both the chloro and trifluoromethoxy groups. This makes the ring exceptionally resistant to oxidative degradation. It does not readily undergo oxidation reactions that are common for more electron-rich aromatic systems. This high stability towards oxidation is a key property often exploited in applications where chemical inertness is required. mdpi.com

Spectroscopic and Analytical Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-chloro-4-(trifluoromethoxy)benzene. Through the analysis of Carbon-13, Fluorine-19, and Proton NMR spectra, the connectivity and chemical environment of each atom in the molecule can be established.

Carbon-13 NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides definitive information about the carbon framework of the molecule. Due to the molecule's symmetry, four distinct signals are expected for the six aromatic carbons, in addition to the signal for the trifluoromethoxy carbon.

The carbon atom bonded to the trifluoromethoxy group (C4) is significantly influenced by the electronegative oxygen and fluorine atoms. The trifluoromethyl carbon itself appears as a quartet due to coupling with the three fluorine atoms. The aromatic carbons (C1, C2, C3, C5, C6) exhibit chemical shifts characteristic of a substituted benzene (B151609) ring, with their precise locations influenced by the chloro and trifluoromethoxy substituents.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Coupling with ¹⁹F) |

|---|---|---|

| C-OCF₃ | ~120.7 | q |

| C-Cl | ~130 | s |

| C (ortho to -Cl) | ~130.5 | s |

| C (ortho to -OCF₃) | ~122 | s |

Note: Data is based on predictive models and typical values for similar structures, as detailed experimental assignments are not widely published.

Fluorine-19 NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. This is because the three fluorine atoms of the trifluoromethoxy group are chemically equivalent and are not coupled to any neighboring protons or other fluorine atoms. The chemical shift of this singlet provides a unique fingerprint for the -OCF₃ group. While specific experimental data is not broadly available, related aromatic trifluoromethoxy compounds typically exhibit signals in the range of -57 to -60 ppm relative to a CFCl₃ standard.

Proton NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals information about the aromatic protons. The para-substitution pattern of the benzene ring leads to a characteristic splitting pattern. The four aromatic protons are chemically non-equivalent, giving rise to two sets of doublets, often referred to as an AA'BB' system.

The protons ortho to the chlorine atom (H2 and H6) and the protons ortho to the trifluoromethoxy group (H3 and H5) will have distinct chemical shifts. The electron-withdrawing nature of both substituents deshields the protons, causing their signals to appear in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. The coupling between adjacent protons results in the doublet-of-doublets appearance.

Table 2: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H-2, H-6 | ~7.4 | d | ~8-9 Hz |

Note: These are estimated values based on analogous structures.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis. The nominal molecular weight of this compound is 196 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196. A characteristic isotopic pattern for the presence of one chlorine atom would also be evident, with an M+2 peak at m/z 198 having approximately one-third the intensity of the M⁺ peak.

Common fragmentation pathways would likely involve the loss of the trifluoromethoxy group or cleavage of the C-Cl bond. Key fragment ions that may be observed include:

[M - OCF₃]⁺: Loss of the trifluoromethoxy radical.

[M - Cl]⁺: Loss of a chlorine radical.

[C₆H₄Cl]⁺: Phenyl cation with the chlorine atom.

[CF₃]⁺: Trifluoromethyl cation.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 196/198 | [C₇H₄ClF₃O]⁺ (Molecular Ion) |

| 161 | [C₇H₄F₃O]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.

The IR spectrum would be dominated by strong absorptions corresponding to the C-F bonds of the trifluoromethoxy group, typically found in the 1100-1300 cm⁻¹ region. The C-O stretching of the ether linkage would also be prominent. Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching vibration, would also be present.

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 |

| C-O Stretch (Aryl Ether) | 1200 - 1275 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures and impurities.

Gas Chromatography (GC) is a standard method for determining the purity of this volatile compound. Commercial suppliers often specify a purity of greater than 98.0% as determined by GC, typically using a flame ionization detector (FID).

High-Performance Liquid Chromatography (HPLC) is also a viable technique for the analysis and purification of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, would be a suitable method for separating the compound from more polar or less polar impurities.

Gas Chromatography (GC) Methodologies

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It is adept at separating the target analyte from impurities, starting materials, and isomeric byproducts. While specific, detailed methods for this exact compound are proprietary or not widely published, standard methodologies for related halogenated aromatic compounds provide a clear framework for its analysis.

In a typical GC analysis, a sample containing this compound is vaporized and transported through a capillary column by an inert carrier gas, such as helium. nih.gov The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the column's inner walls. For halogenated compounds, columns with varying polarities are used to achieve optimal separation. researchgate.net

Detection is commonly performed using a Flame Ionization Detector (FID) or, for enhanced selectivity towards halogenated molecules, a Halogen-Specific Detector (XSD) or an Electron Capture Detector (ECD). nih.gov For unambiguous identification, GC is often coupled with Mass Spectrometry (GC-MS), which provides mass-to-charge ratio data of the eluted components, allowing for structural confirmation. nih.govresearchgate.net Comprehensive two-dimensional GC (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HRTofMS) offers even greater resolving power for complex mixtures of organohalogens. nih.govresearchgate.net

Table 1: Representative GC Conditions for Analysis of a Related Halogenated Benzene Derivative This table illustrates a typical method for a structurally similar compound, providing a basis for developing a specific method for this compound.

| Parameter | Value/Description |

| Instrument | Gas Chromatograph with FID/XSD |

| Column | Capillary Column (e.g., VF-5ms, AT-210) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split |

| Injector Temperature | ~250 °C |

| Detector Temperature | ~275 °C |

| Oven Program | Temperature ramp (e.g., initial hold at 50-80°C, ramp to 250°C) |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of this compound, particularly for purity assessment and quantification in non-volatile matrices. Reversed-phase HPLC (RP-HPLC) is the most common modality for aromatic compounds. bme.huresearchgate.net

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. bme.hunih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a hydrophobic molecule, is well-retained on such columns. sielc.com The retention time can be precisely controlled by adjusting the ratio of the organic modifier in the mobile phase. sielc.com

For challenging separations, particularly of isomers, stationary phases with different selectivities, such as those containing pentafluorophenyl (PFP) groups, can be employed. chromatographyonline.com These phases offer alternative interaction mechanisms, including π–π interactions and dipole-dipole forces, which can enhance separation. chromatographyonline.com Detection is usually accomplished with a UV detector, set at a wavelength where the benzene ring exhibits strong absorbance (e.g., 254 nm). bme.hu

Table 2: General HPLC Method Parameters for Aromatic Compound Analysis This table outlines a standard starting point for an HPLC method applicable to this compound and related aromatic derivatives.

| Parameter | Value/Description |

| Instrument | HPLC with UV Detector |

| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography stands as the definitive analytical method for determining the absolute solid-state structure of a crystalline compound. If this compound is obtained as a single crystal suitable for analysis, this technique can provide an unambiguous three-dimensional map of its atomic arrangement.

The method involves directing a beam of X-rays onto a crystal and measuring the diffraction pattern produced by the electron clouds of the constituent atoms. This pattern is then mathematically deconstructed to generate a model of the crystal lattice and the precise position of each atom within the molecule.

A successful crystallographic analysis of this compound would yield precise data on bond lengths (e.g., C-Cl, C-O, C-F, and C-C bonds), bond angles, and torsion angles, confirming the substitution pattern on the benzene ring and the conformation of the trifluoromethoxy group. Furthermore, it would reveal the packing of molecules in the crystal lattice, providing insight into intermolecular forces such as dipole-dipole interactions or halogen bonding. While specific crystal structure data for this compound is not publicly available, the technique has been used to characterize countless substituted benzenes and organofluorine compounds. researchgate.netmdpi.comacs.org

Table 3: Data Yielded by a Hypothetical X-ray Crystallography Study This table lists the key structural parameters that would be determined from a single-crystal X-ray diffraction experiment.

| Parameter | Description |

| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the asymmetric unit. |

| Bond Lengths | The distances between bonded atoms (in Ångströms). |

| Bond Angles | The angles formed by three connected atoms (in degrees). |

| Intermolecular Contacts | Distances between atoms of adjacent molecules, indicating packing forces. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic architecture of 1-chloro-4-(trifluoromethoxy)benzene. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn governs its chemical properties. Key parameters derived from these calculations include the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

While specific, publicly accessible quantum chemical calculation data for this compound is limited, studies on similar halogenated and trifluoromethyl-substituted benzenes provide a framework for its expected electronic characteristics. For instance, both the chlorine atom and the trifluoromethoxy group are electron-withdrawing, which would be expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted benzene (B151609). The precise values, however, would require specific calculations.

A molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. This map illustrates the charge distribution across the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the electronegative oxygen and fluorine atoms of the trifluoromethoxy group, along with the chlorine atom, would create regions of negative potential, while the hydrogen atoms of the benzene ring would exhibit positive potential. These features are crucial in predicting non-covalent interactions and sites susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecules of this size. DFT studies can provide detailed information about the reactivity and stability of this compound through the calculation of various reactivity descriptors.

| DFT Reactivity Descriptor | Definition | Significance for this compound |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A higher value indicates greater stability. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. The electron-withdrawing nature of the substituents would likely result in a significant electrophilicity index. |

| Fukui Functions | - | Identify the most electrophilic and nucleophilic sites within the molecule by analyzing the change in electron density upon the addition or removal of an electron. |

The stability of this compound can also be assessed by calculating its optimized geometric parameters (bond lengths and angles) and vibrational frequencies. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For a semi-rigid molecule like this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the C-O bond of the trifluoromethoxy group.

An MD simulation would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and then calculating the forces between atoms over time using a classical force field. The resulting trajectory provides a dynamic picture of the molecule's movements and conformational preferences.

Key information that could be obtained from an MD simulation of this compound includes:

Torsional Potential Energy Surface: By systematically rotating the trifluoromethoxy group and calculating the corresponding energy, a potential energy surface can be generated. This would reveal the most stable (lowest energy) conformation and the energy barriers to rotation.

Solvent Effects: MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a more realistic understanding of its conformational behavior in solution compared to gas-phase calculations.

Intermolecular Interactions: Simulations of multiple this compound molecules can reveal information about their aggregation behavior and the nature of the intermolecular forces at play.

Currently, specific MD simulation studies focused on the conformational analysis of this compound are not prominent in publicly available scientific literature.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity or a physical property, such as toxicity. These models are statistical in nature and are widely used in environmental science and toxicology to predict the effects of chemicals.

While a specific QSAR model developed exclusively for this compound has not been identified, it would fall into the broader class of halogenated aromatic hydrocarbons, for which numerous QSAR studies exist. These studies often aim to predict properties like aquatic toxicity.

For example, a common approach for modeling the toxicity of halogenated benzenes to aquatic organisms involves using descriptors that quantify the compound's hydrophobicity and electronic character. A study on the toxicity of halogenated benzenes to various algae species developed a Kow-based QSAR model, demonstrating a strong correlation between the octanol-water partition coefficient (logKow) and toxicity. nih.gov Another study on the acute toxicity of halogenated benzenes to bacteria in natural waters derived a QSAR model that included the energy of the LUMO (ELUMO), the net charge of the carbon atom, and logP as key descriptors. nih.gov

A hypothetical QSAR model for predicting the aquatic toxicity (log 1/EC50) of a series of compounds including this compound might take the following general form:

log(1/EC50) = a * (Descriptor 1) + b * (Descriptor 2) + ... + c

| Potential Descriptor | Type | Relevance to this compound |

| logKow | Hydrophobicity | The trifluoromethoxy group and chlorine atom would significantly influence the hydrophobicity of the molecule, which is a key factor in its bioaccumulation and interaction with biological membranes. |

| ELUMO | Electronic | As an indicator of electrophilicity, ELUMO can be crucial for modeling toxic mechanisms that involve covalent bond formation. nih.govosti.gov |

| Topological Indices | Structural | These numerical descriptors encode information about the size, shape, and branching of the molecule. |

| Dipole Moment | Electronic | Reflects the overall polarity of the molecule, which can influence its interactions and distribution in biological systems. |

These models are valuable for prioritizing chemicals for further testing and for understanding the underlying mechanisms of toxicity. technologynetworks.com

Reaction Pathway Elucidation through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis or degradation of this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

For the synthesis of this compound, computational studies could investigate the mechanisms of key steps, such as the introduction of the trifluoromethoxy group onto a chlorinated benzene precursor. This might involve modeling the reaction of a chlorophenol with a trifluoromethylating agent. Such studies would calculate the activation energies for different possible pathways, helping to explain observed product distributions and optimize reaction conditions.

Similarly, the degradation pathways of this compound in the environment or through metabolic processes could be investigated. For example, computational chemistry could be used to model the mechanism of ether cleavage or the reductive dechlorination of the molecule. These calculations would identify the most likely points of metabolic attack and the potential breakdown products.

While the general principles of using computational methods to elucidate reaction pathways are well-established, specific studies detailing the reaction mechanisms for the synthesis or degradation of this compound are not widely reported in the accessible literature.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Pharmaceutical Synthesis

The structure of 1-Chloro-4-(trifluoromethoxy)benzene makes it a valuable precursor in the construction of pharmaceutically active molecules. The chlorine atom provides a reactive site for cross-coupling reactions, allowing for the strategic incorporation of the 4-(trifluoromethoxy)phenyl fragment into larger molecular scaffolds.

This compound is classified as a crucial organic synthesis intermediate used to prepare a range of compounds, including pharmaceuticals. Its utility is demonstrated in the synthesis of molecules like diaryl ethers. For instance, the related compound, 4-(trifluoromethoxy)phenol, is used in nucleophilic substitution reactions with fluorinated sulfones to create complex diaryl ether structures, showcasing the value of the trifluoromethoxy-substituted ring in building larger bioactive frameworks. chemicalbook.com

The significance of the 4-(trifluoromethoxy)phenyl moiety is further highlighted in the synthesis of approved drugs. A key intermediate in the production of the tuberculosis drug Pretomanid is 4-(trifluoromethoxy)benzyl alcohol. mdpi.com This underscores the importance of the trifluoromethoxy-substituted benzene (B151609) ring as a foundational component in modern medicinal chemistry.

The trifluoromethoxy (-OCF₃) group is a highly valued pharmacophore in drug design due to its unique electronic and physicochemical properties. nih.govbohrium.com Its incorporation into a drug candidate can significantly influence metabolic stability, membrane permeability, and binding affinity. mdpi.comresearchgate.net

The -OCF₃ group is one of the most lipophilic electron-withdrawing groups available to medicinal chemists. beilstein-journals.org Unlike the related trifluoromethyl (-CF₃) group, which is often used as a bioisostere for chlorine, the trifluoromethoxy group offers a different set of advantages. mdpi.com It provides superior metabolic stability compared to a simple methoxy (B1213986) group and can modulate the acidity or basicity of nearby functional groups, which can be critical for optimizing interactions with biological targets. mdpi.comresearchgate.net These modifications are crucial in transforming a promising compound into a viable drug candidate. nih.govbohrium.com

Table 1: Comparison of Physicochemical Properties of Common Substituents

| Substituent | Hansch-Lipophilicity Parameter (π) | Electronic Effect | Key Advantages in Pharmacophores |

|---|---|---|---|

| -H | 0.00 | Neutral | Baseline reference |

| -CH₃ (Methyl) | +0.56 | Weakly electron-donating | Fills small hydrophobic pockets |

| -CF₃ (Trifluoromethyl) | +0.88 | Strongly electron-withdrawing | High metabolic stability, bioisostere for Cl. mdpi.com |

| -OCF₃ (Trifluoromethoxy) | +1.04 | Strongly electron-withdrawing | Highest lipophilicity, metabolically robust, modulates pKa. mdpi.combohrium.com |

Utility in Agrochemical and Specialty Chemical Development

The trifluoromethoxy group is a significant feature in modern agrochemicals. mdpi.com this compound serves as a key intermediate for pesticides and specialty chemicals like dyes. The properties that make the -OCF₃ group valuable in pharmaceuticals—such as enhanced lipophilicity for better uptake and metabolic stability for longer-lasting action—are also highly advantageous in crop protection. beilstein-journals.org

Several commercially successful agrochemicals feature the trifluoromethoxy moiety, demonstrating its importance in the industry. mdpi.com

Pesticides: Novaluron, Flometoquin

Herbicides: Flucarbazone-sodium

Fungicides: Thifluzamide

Furthermore, patent literature confirms that 4-substituted-1-(trifluoromethoxy)benzene compounds are considered extremely useful for the development of pesticides and dyes. google.com

Contributions to Material Science Research and Development

The applications of this compound and its derivatives extend into the field of materials science. These compounds are reported to be useful in the creation of advanced materials such as liquid crystal materials and electronic chemicals. google.com The strong electronegativity and stability of the C-F bonds in the trifluoromethoxy group can impart desirable properties like thermal stability and specific dielectric characteristics to the final materials.

Polymer Chemistry Applications

This compound is a suitable monomer for the synthesis of high-performance polymers. The reactive chloro- group can participate in nucleophilic aromatic substitution (SNAr) reactions, a common method for forming poly(arylene ether)s. By reacting with a bisphenol under basic conditions, it can be incorporated into a polymer backbone. The resulting polymers would be expected to exhibit high thermal stability, chemical resistance, and specific dielectric properties due to the presence of the trifluoromethoxy group, making them candidates for applications in electronics and aerospace.

Ligand Design in Catalysis

While a less common application, the 4-(trifluoromethoxy)phenyl moiety derived from this compound is valuable in the specialized area of ligand design for metal catalysis. Organophosphorus compounds, in particular, have widespread use in modern organic chemistry. acs.org Research has shown that the trifluoromethoxy group is well-tolerated in nickel-catalyzed cross-coupling reactions designed to synthesize phosphinecarboxamides. acs.org These molecules are of significant scientific interest as potential ligands for metal catalysts due to their unique coordination modes and stability. acs.org The ability to incorporate the electron-withdrawing 4-(trifluoromethoxy)phenyl group allows for the fine-tuning of the electronic properties of the resulting ligand, which can directly influence the activity and selectivity of the catalyst it coordinates to.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pretomanid |

| 4-(Trifluoromethoxy)phenol |

| 4-(Trifluoromethoxy)benzyl alcohol |

| Trifluoromethyl |

| Methoxy |

| Novaluron |

| Flometoquin |

| Flucarbazone-sodium |

| Thifluzamide |

Environmental and Toxicological Research Perspectives

Environmental Fate and Degradation Studies

Photolytic Degradation Pathways

No specific studies on the photolytic degradation pathways of 1-Chloro-4-(trifluoromethoxy)benzene were identified. Research into the atmospheric half-life and the specific byproducts of its photodegradation has not been published in the available literature.

Biodegradation Mechanisms in Aquatic and Soil Environments

There is a lack of published research on the microbial degradation of this compound in either aquatic or soil environments. The specific microorganisms capable of metabolizing this compound and the biochemical pathways involved have not been documented.

Persistence and Bioaccumulation Potential

Specific experimental data on the persistence (e.g., environmental half-life) and bioaccumulation potential (e.g., Bioconcentration Factor or BCF) of this compound are not available.

Ecotoxicological Assessment in Aquatic and Terrestrial Systems

While safety data sheets indicate general hazards, detailed ecotoxicological assessments providing specific endpoints for aquatic and terrestrial organisms (e.g., LC50 values for fish, daphnia, or algae) are not available in the public scientific literature.

Mammalian Toxicology Research

Detailed mammalian toxicology studies, including acute, sub-chronic, or chronic toxicity assessments for this compound, are not documented in the available research.

Mechanisms of Toxicity

In the absence of dedicated toxicological studies, the specific mechanisms of toxicity for this compound have not been elucidated. Research into its toxicokinetics (absorption, distribution, metabolism, and excretion) and its mode of action at a cellular or molecular level is not available.

Due to this absence of specific data, creating an interactive data table or a list of compound names as requested is not feasible. Any attempt to populate the requested article would be speculative and would not meet the required standards of scientific accuracy.

In Vitro and In Vivo Toxicological Models

Direct toxicological data for this compound is limited in publicly accessible literature. However, extensive research on the structurally similar compound, 1-Chloro-4-(trifluoromethyl)benzene (p-chlorobenzotrifluoride or PCBTF), provides insights into the types of toxicological models that would be relevant. These studies utilize established in vivo and in vitro systems to assess potential hazards.

In Vivo Models: Animal models are fundamental for assessing systemic toxicity. For PCBTF, studies have been conducted in accordance with Organisation for Economic Co-operation and Development (OECD) Test Guidelines. Acute toxicity studies in rats (both Sprague-Dawley and Wistar strains) have been performed via oral, dermal, and inhalation routes to determine median lethal doses (LD50) and concentrations (LC50). industrialchemicals.gov.au These studies observe a range of sublethal effects including ataxia, hypoactivity, tremors, and respiratory distress, providing critical data on target organ systems. industrialchemicals.gov.au Repeat-dose toxicity studies, such as 90-day inhalation studies, have been used to identify potential long-term effects, including impacts on the liver, kidneys, and reproductive organs in male rats at high concentrations. industrialchemicals.gov.au For skin sensitization, the murine Local Lymph Node Assay (LLNA) is a standard in vivo model used to evaluate the potential of a chemical to induce allergic contact dermatitis. industrialchemicals.gov.au

Table 1: Summary of In Vivo Toxicological Studies on the Analogue 1-Chloro-4-(trifluoromethyl)benzene

| Study Type (Test Guideline) | Model Organism | Route of Exposure | Key Findings/Observations |

|---|---|---|---|

| Acute Oral Toxicity | Sprague-Dawley Rats | Oral Gavage | Low acute toxicity; determination of LD50; observation of neurotoxic signs like ataxia and tremors. industrialchemicals.gov.au |

| Acute Inhalation Toxicity (OECD TG 403) | Wistar Rats | Nose-only Inhalation | Low acute toxicity; determination of LC50; observation of respiratory and neurological effects. industrialchemicals.gov.au |

| Skin Sensitization (LLNA) | Mice | Topical | Weak skin sensitizer. industrialchemicals.gov.au |

| 90-Day Repeat Dose Inhalation Study | Rats | Inhalation | Effects on liver, kidney, and male reproductive parameters (sperm motility, count) at high exposure levels. industrialchemicals.gov.au |

| One-Generation Reproduction Toxicity Study | Rats | Oral | No effects on female fertility; male fertility effects could not be fully determined due to study design. industrialchemicals.gov.au |

In Vitro Models: These models, using cells or microorganisms, are crucial for assessing specific toxicological endpoints like genotoxicity. For PCBTF, a battery of in vitro tests has been conducted, including the Salmonella mutagenicity test (Ames test), to evaluate the potential for gene mutations. industrialchemicals.gov.au While most results for the analogue are negative, indicating a low likelihood of genotoxicity, such tests are a standard part of the toxicological assessment for new and existing chemicals. industrialchemicals.gov.au

Structure-Toxicity Relationships

The toxicity of a halogenated benzene (B151609) derivative is intrinsically linked to its molecular structure. Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the toxicity of such compounds based on their physicochemical properties. nih.govbesjournal.com For this compound, its structure suggests several key determinants of its toxicological profile.

Halogenation and Lipophilicity : The presence of both a chlorine atom and a trifluoromethoxy group increases the molecule's lipophilicity (fat-solubility) compared to benzene. This is often correlated with increased bioaccumulation potential in organisms. researchgate.net QSAR studies on halogenated benzenes show that toxicity to aquatic organisms and bacteria is often dependent on hydrophobicity, described by parameters like the octanol-water partition coefficient (logP). besjournal.com

Electron-Withdrawing Groups : Both the chlorine atom and the trifluoromethoxy group are electron-withdrawing. The trifluoromethoxy group is particularly potent in this regard. These groups deactivate the benzene ring towards electrophilic attack and oxidation. industrialchemicals.gov.au However, they also influence the molecule's electronic properties, such as the energy of the lowest unoccupied molecular orbital (E-LUMO), which can be a key factor in predicting toxicity through interactions with biological nucleophiles. besjournal.com

Metabolic Activation and Detoxification : The carbon-fluorine bonds in the trifluoromethoxy group are highly stable and less susceptible to enzymatic attack than carbon-hydrogen bonds. industrialchemicals.gov.au Metabolism of the analogous compound, PCBTF, proceeds through oxidation of the aromatic ring, leading to metabolites like 4-chloro-3-hydroxybenzotrifluoride. industrialchemicals.gov.au A similar metabolic pathway could be anticipated for this compound. The potential for the molecule to be metabolized into reactive intermediates that can bind to cellular macromolecules is a critical aspect of its toxicity. Studies on brominated benzenes have shown that the ability to deplete cellular antioxidants like glutathione (B108866) and cause liver damage is highly dependent on the number and position of halogen atoms, which influences their metabolic activation. nih.gov

Risk Assessment Methodologies in Chemical Production

The risk assessment for the production of a chemical like this compound follows a structured, multi-step methodology designed to protect occupational health. iupac.org

Hazard Identification : This initial step involves identifying the potential adverse health effects of the substance. It relies on reviewing toxicological data from in vivo and in vitro studies, as well as information on structurally similar compounds. iupac.org For halogenated aromatic hydrocarbons, hazards can include acute irritation, neurological effects, and potential liver and kidney toxicity. iloencyclopaedia.org

Dose-Response Assessment : This step quantifies the relationship between the dose of the chemical and the incidence of adverse effects in a population. iupac.org From toxicological studies, "no-observed-adverse-effect levels" (NOAELs) or "benchmark doses" (BMDs) are determined. These values are crucial for deriving safe exposure levels, such as occupational exposure limits (OELs).

Exposure Assessment : This involves measuring or estimating the magnitude, frequency, and duration of human exposure in a specific setting, such as a chemical manufacturing plant. For the analogue PCBTF, workplace exposure assessments have been conducted using personal and area air sampling to measure inhalation exposure concentrations during its use in manufacturing and paint applications. nih.gov These studies provide real-world data on potential worker exposure levels.

Risk Characterization : The final step integrates the information from the previous three steps to estimate the probability of adverse health effects occurring in the exposed population. iupac.org The risk is characterized by comparing the measured exposure levels to the established safe exposure limits (OELs). If exposure levels are below the OEL, the risk is generally considered to be controlled. Biologically based pharmacokinetic models are an advancing area that can refine this process by incorporating data on how the chemical is absorbed, distributed, metabolized, and excreted.

Environmental Management and Mitigation Strategies

Effective environmental management for chemicals like this compound involves strategies to control releases during production, use, and disposal. Given its nature as a chlorinated and fluorinated aromatic compound, several approaches are relevant.

Thermal Destruction : Incineration at high temperatures (>1000 °C) is a proven method for the efficient destruction of stable halogenated compounds, including chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs). mdpi.com This technology would be applicable for waste streams containing this compound. A critical consideration is that the process generates corrosive and harmful acid gases, such as hydrogen fluoride (B91410) (HF) and hydrogen chloride (HCl), which must be neutralized and scrubbed from the exhaust stream. mdpi.com

Bioremediation : While highly halogenated compounds are generally persistent and resistant to degradation, bioremediation can be a strategy for some chlorinated aromatics. eurochlor.org Microorganisms can utilize chlorinated compounds as an electron donor (under aerobic conditions) or an electron acceptor (under anaerobic conditions, via reductive dehalogenation). eurochlor.org However, the presence of the stable trifluoromethoxy group would likely make this compound highly recalcitrant to biodegradation. Its persistence suggests that preventing environmental release is the most critical management strategy.

Regulatory Approaches : Modern environmental regulation is shifting from controlling total halogen content to focusing on specific, persistent, and hazardous compounds. mdpi.com This is exemplified by the global regulation of per- and polyfluoroalkyl substances (PFAS), where specific compounds are targeted due to their persistence and toxicity. nih.gov Management strategies for this compound would fall under regulations for volatile organic compounds and hazardous substances, requiring strict control of emissions and proper waste disposal.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Chloro-4-(trifluoromethyl)benzene |

| 4-chloro-3-hydroxybenzotrifluoride |

| Benzene |

| Bromobenzene |

| Chlorofluorocarbons (CFCs) |

| Glutathione |

| Hydrochlorofluorocarbons (HCFCs) |

| Hydrofluorocarbons (HFCs) |

| Hydrogen chloride (HCl) |

| Hydrogen fluoride (HF) |

| Per- and polyfluoroalkyl substances (PFAS) |

Future Directions and Emerging Research Areas

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Furthermore, machine learning algorithms can optimize synthetic routes to 1-Chloro-4-(trifluoromethoxy)benzene and its derivatives. By analyzing reaction parameters and outcomes from existing literature and experimental data, ML models can propose more efficient, higher-yielding, and cost-effective synthesis pathways. This predictive capability extends to identifying the most suitable catalysts and reaction conditions, thereby streamlining the entire chemical manufacturing process.

Sustainable Synthesis and Circular Economy Principles

A growing emphasis on environmental stewardship is driving research towards greener and more sustainable methods for synthesizing this compound. This includes the development of processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. The principles of a circular economy are also being integrated, where waste streams from one chemical process can be repurposed as starting materials for another.

Recent advancements have focused on developing novel catalytic systems that operate under milder reaction conditions, thereby reducing the environmental impact. For example, the use of visible-light photoredox catalysis presents a more sustainable alternative to traditional methods that often require harsh reagents and high temperatures. Research is also exploring the potential for recycling and reusing solvents and catalysts, further contributing to a more circular and sustainable chemical industry.

| Synthesis Method | Key Features | Sustainability Aspect |

| Traditional Synthesis | Often involves multi-step processes with harsh reagents like antimony trifluoride or sulfur tetrafluoride. | Can generate significant waste and require high energy input. |

| Modern Catalytic Methods | Employs catalysts like copper, palladium, or silver to facilitate the reaction under milder conditions. | Reduces energy consumption and waste production. |

| Visible-Light Photoredox Catalysis | Utilizes light energy to drive the chemical reaction, often at room temperature. | A highly sustainable approach with low environmental impact. |

Exploration of Novel Biological Activities

The trifluoromethoxy group is a well-established pharmacophore in medicinal chemistry, known to enhance the metabolic stability and binding affinity of drug candidates. Building on this, researchers are actively exploring new therapeutic applications for derivatives of this compound. The focus is on synthesizing and screening novel compounds for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antiviral properties.

Recent studies have demonstrated the potential of trifluoromethoxy-containing compounds as potent and selective therapeutic agents. The unique electronic properties of the OCF3 group can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug molecules, leading to the development of more effective and safer medicines. This area of research holds significant promise for addressing unmet medical needs. The compound has also been investigated for its potential in agrochemicals, with studies showing that trifluoromethoxy-substituted compounds can exhibit excellent herbicidal and insecticidal activity.

Advanced Materials and Nanotechnology Applications

The incorporation of this compound into polymers and other advanced materials is an emerging field with significant potential. The trifluoromethoxy group can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. These attributes make it a valuable building block for the creation of high-performance materials for a variety of applications.

In the realm of nanotechnology, derivatives of this compound could be used to create novel nanoparticles and nanocomposites with tailored functionalities. These nanomaterials could find applications in areas such as advanced coatings, electronic devices, and targeted drug delivery systems. The ability to precisely control the properties of these materials at the molecular level opens up a vast landscape for innovation.

Multidisciplinary Research Collaborations

The future of research on this compound will be characterized by increased collaboration across different scientific disciplines. Chemists, biologists, material scientists, and computational scientists will need to work together to fully realize the potential of this versatile compound.

Such interdisciplinary approaches will be crucial for tackling complex challenges, from designing new drugs and agrochemicals to developing next-generation materials. By combining expertise from various fields, researchers can accelerate the pace of discovery and innovation, leading to new technologies and products that benefit society as a whole.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-Chloro-4-(trifluoromethoxy)benzene in laboratory settings?

- Methodology : The compound is typically synthesized via electrophilic aromatic substitution or nucleophilic displacement. Key reagents include halogenating agents (e.g., Cl₂, SOCl₂) and trifluoromethoxy precursors. For example, reacting 4-chlorophenol with trifluoromethylating agents (e.g., CF₃I) under basic conditions (e.g., K₂CO₃, NaH) in aprotic solvents (DMF, DMSO) at controlled temperatures (60–100°C) .

- Optimization : Reaction yields depend on solvent polarity, temperature, and stoichiometric ratios of reagents. Purification often involves column chromatography or recrystallization .

Q. What safety precautions are essential when handling this compound?

- PPE : Use vapor respirators, nitrile gloves, and safety goggles. Wear protective clothing to prevent dermal exposure .

- Engineering Controls : Operate in fume hoods with local exhaust ventilation. Install emergency showers/eye wash stations.

- Storage : Store in airtight containers away from light and moisture. Avoid prolonged storage due to potential degradation .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm substituent positions (e.g., δ ~ -58 ppm for CF₃O group) .

- Mass Spectrometry : High-resolution MS (Exact Mass: 179.995 g/mol) .

- Chromatography : HPLC with UV detection for purity assessment.

Advanced Questions

Q. What factors influence the regioselectivity in nucleophilic substitution reactions involving this compound?

- Mechanistic Insights : The trifluoromethoxy group is electron-withdrawing, directing nucleophilic attack to the para position. DFT studies show transition state energies (e.g., 4.66 kcal/mol for allylic fluorination) are influenced by substituent electronic effects .

- Experimental Validation : Use kinetic isotope effects or Hammett plots to quantify substituent impacts on reaction rates .

Q. How does the trifluoromethoxy group affect the compound's environmental persistence and mobility?

- Environmental Fate :

| Property | Value | Implication | Source |

|---|---|---|---|

| Henry's Law Constant | 3.5×10⁻² atm·m³/mol | Rapid volatilization from water | |

| Soil Adsorption Coefficient | Low mobility (estimated) | Limited leaching into groundwater |

- Degradation Pathways : Photolysis and microbial degradation rates are slower due to the stability of the C-F bond .

Q. What are the contradictions in reported reaction yields, and how can they be addressed methodologically?

- Case Study : A photoredox-catalyzed synthesis reported a 50% ¹⁹F NMR yield due to competing side reactions .

- Resolution Strategies :

- Optimize catalyst loading (e.g., 5–10 mol% photocatalyst).

- Use continuous flow reactors to enhance mass transfer and reduce side products .

- Data Validation : Cross-validate yields using multiple techniques (e.g., GC-MS, gravimetric analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.